molecular formula C22H24F3NO7 B586038 Norfluoxetine N-|A-D-Glucuronide CAS No. 96735-72-7

Norfluoxetine N-|A-D-Glucuronide

Katalognummer: B586038
CAS-Nummer: 96735-72-7
Molekulargewicht: 471.429
InChI-Schlüssel: GXZQMXPRYAFVRG-OJRVOLPLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norfluoxetine N-β-D-Glucuronide (CAS: 96735-72-7) is a phase II metabolite of norfluoxetine, the active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. Structurally, it consists of a β-D-glucuronic acid moiety conjugated to the nitrogen atom of norfluoxetine via an N-glucuronidation pathway . This conjugation enhances water solubility, facilitating renal excretion and reducing systemic toxicity . The compound has a molecular formula of C22H24F3NO7 and a molecular weight of 471.43 g/mol .

Norfluoxetine itself has a prolonged half-life (7–15 days), and its glucuronidation is critical for elimination, as unconjugated norfluoxetine accumulates in tissues, contributing to fluoxetine’s extended therapeutic and adverse effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Norfluoxetine N-|A-D-Glucuronide typically involves the glucuronidation of norfluoxetine. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver . The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffer systems to maintain the pH.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

Analyse Chemischer Reaktionen

Types of Reactions

Norfluoxetine N-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is norfluoxetine .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Metabolic Features

Glucuronides are classified by their conjugation sites (e.g., N-, O-, or S-glucuronides). Norfluoxetine N-β-D-Glucuronide belongs to the N-glucuronide class, contrasting with phenolic (O-) glucuronides like Acetaminophen D-glucuronide () and Salicylic acid D-glucuronide (). Key structural differences include:

  • N-glucuronides : Conjugation at nitrogen (e.g., Amitriptyline N-Glucuronide , Nicotine N-Glucuronide ) .
  • O-glucuronides : Conjugation at hydroxyl groups (e.g., 4-Hydroxy Duloxetine-d6 β-D-Glucuronide ) .

Table 1: Structural and Metabolic Comparison

Compound Parent Drug Conjugation Site Metabolic Role Key Enzymes (UGT Isoforms)
Norfluoxetine N-β-D-Glucuronide Norfluoxetine N-glucuronidation Elimination, reduced toxicity UGT1A9, UGT2B7
Acetaminophen D-glucuronide Acetaminophen O-glucuronidation Detoxification UGT1A1, UGT1A6
Amitriptyline N-Glucuronide Amitriptyline N-glucuronidation Inactivation, excretion UGT1A4
4-Hydroxy Duloxetine β-D-Glucuronide Duloxetine O-glucuronidation Elimination, analytical standards UGT1A1, UGT2B7
Nicotine N-Glucuronide Nicotine N-glucuronidation Enhanced renal clearance UGT2B10
Norbuprenorphine-3-β-D-Glucuronide Norbuprenorphine O-glucuronidation Biliary excretion UGT1A3, UGT2B7

Pharmacokinetic Profiles

  • Half-Life: Norfluoxetine N-β-D-Glucuronide’s elimination half-life is influenced by its parent compound’s long half-life (7–15 days for norfluoxetine) . In contrast, Acetaminophen D-glucuronide is rapidly cleared (half-life ~2–4 hours), reflecting acetaminophen’s short therapeutic window .
  • Drug-Drug Interactions: Norfluoxetine glucuronidation may be affected by CYP2D6 inhibitors or inducers, as CYP2D6 mediates norfluoxetine formation . Norbuprenorphine glucuronide is susceptible to interactions with ritonavir, a CYP3A4 inhibitor .

Analytical Methods

  • Norfluoxetine N-β-D-Glucuronide: Quantified via LC-MS/MS in biological matrices due to low concentrations . Chiral GC/MS separates enantiomers, critical given S(+)-norfluoxetine’s 20-fold higher serotonin uptake inhibition .
  • 4-Hydroxy Duloxetine β-D-Glucuronide : Deuterated forms (e.g., -d6) are used as internal standards in LC-MS for method validation .
  • Norbuprenorphine glucuronide: Analyzed using LC-ESI-MS/MS to study opioid metabolism .

Pharmacological and Regulatory Considerations

  • Activity: Most glucuronides (e.g., acetaminophen, amitriptyline) are inactive, but exceptions exist (e.g., morphine-6-glucuronide). Norfluoxetine N-β-D-Glucuronide is presumed inactive, though its parent metabolite (norfluoxetine) retains SSRI activity .
  • Regulatory Compliance : 4-Hydroxy Duloxetine-d6 β-D-Glucuronide and Amitriptyline N-Glucuronide are synthesized under strict guidelines for use in drug development and quality control .

Biologische Aktivität

Norfluoxetine N-|A-D-Glucuronide is a significant metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for treating depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, potential biomarker status, and interactions with other drugs.

Chemical Structure and Metabolism

This compound is formed through glucuronidation, a metabolic process where glucuronic acid is conjugated to a drug to enhance its solubility and facilitate excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are crucial in drug metabolism. The compound has a chemical formula of C22H24F3NO7 and features a trifluoromethyl group and a phenyl ring, contributing to its pharmacological properties .

Pharmacokinetics

The pharmacokinetics of this compound are closely linked to those of fluoxetine and its active metabolite, norfluoxetine. Studies indicate that this compound can influence the pharmacokinetics of co-administered medications by inhibiting cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. This inhibition can lead to altered clearance rates for other drugs, potentially resulting in increased plasma concentrations and toxicity .

Table 1: Key Pharmacokinetic Parameters

ParameterValue
Molecular Weight469.43 g/mol
Half-life1-2 days (varies by individual)
Volume of Distribution20-42 L/kg
ClearanceVariable; influenced by UGT activity

Pharmacodynamics

This compound exhibits similar pharmacological effects to norfluoxetine but with different potency levels. While fluoxetine primarily acts as a serotonin reuptake inhibitor, its metabolite may have additional effects on neurotransmitter systems or influence the efficacy of fluoxetine itself. Research suggests that this metabolite could serve as a biomarker for treatment response and side effects in patients undergoing fluoxetine therapy .

Environmental Impact

Recent studies have highlighted the environmental implications of this compound, particularly its accumulation in aquatic organisms such as zebrafish embryos. Research indicates that Norfluoxetine is the only metabolite of fluoxetine that accumulates significantly in these embryos under environmentally relevant exposure scenarios. This finding raises concerns about the ecological impact of SSRIs in aquatic environments .

Drug-Drug Interactions

This compound's role in drug-drug interactions is particularly noteworthy. It has been shown to inhibit CYP2D6 and CYP2C19 activities significantly, which can affect the metabolism of various co-administered drugs. A study demonstrated that fluoxetine administration resulted in a substantial decrease in the clearance rates of drugs metabolized by these enzymes, indicating potential clinical implications for patients taking multiple medications .

Table 2: Drug Interaction Summary

Drug Metabolized byEffect on Metabolism
CYP2D699% decrease in dextromethorphan clearance
CYP2C1986% decrease in omeprazole clearance

Case Studies

  • Postmortem Analysis : A study analyzing postmortem tissues found varying concentrations of fluoxetine and norfluoxetine across different organs, highlighting the distribution patterns that could suggest differential metabolism involving this compound .
  • Zebrafish Embryo Study : In zebrafish embryos exposed to fluoxetine, researchers observed significant accumulation of norfluoxetine and its glucuronide form, emphasizing the potential for environmental toxicity linked to pharmaceutical metabolites .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Norfluoxetine N-β-D-Glucuronide, and how are critical parameters validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for purity assessment, while nuclear magnetic resonance (NMR) confirms structural integrity. Raman spectroscopy is particularly effective for distinguishing conformational differences between Norfluoxetine N-β-D-Glucuronide and its parent compound, as demonstrated by characteristic amine stretching modes . Validation requires adherence to ICH guidelines, including specificity, linearity, and precision testing.

Q. How should researchers handle and store Norfluoxetine N-β-D-Glucuronide to ensure stability during experimental workflows?

  • Methodological Answer : Store lyophilized powder at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks). Avoid repeated freeze-thaw cycles. During handling, use glove boxes for toxicological safety and classify waste according to ISO 14001 standards for professional disposal .

Advanced Research Questions

Q. How can conformational differences between Norfluoxetine N-β-D-Glucuronide and its parent compound explain discrepancies in electrochemical activity data?

  • Methodological Answer : Conformational analysis via density functional theory (DFT) and Raman spectroscopy reveals that Norfluoxetine N-β-D-Glucuronide’s glucuronide moiety alters electron distribution, reducing its oxidation potential. This results in a lower signal-to-background (S/B) ratio compared to fluoxetine, often misinterpreted as electrochemical inactivity. Computational modeling of protonated vs. unprotonated states is critical for accurate interpretation .

Q. What experimental strategies can resolve apparent contradictions in electrochemical detection limits for Norfluoxetine N-β-D-Glucuronide compared to its parent compound?

  • Methodological Answer : Optimize voltammetric parameters (e.g., scan rate, pH) to enhance electron transfer kinetics. Use glassy carbon electrodes with extended potential windows to detect primary amine oxidation signals (>1.2 V). Cross-validate with LC-MS/MS to confirm the absence of degradation products interfering with electrochemical signals .

Q. What methodological approaches are used to assess the environmental persistence and bioaccumulation of Norfluoxetine N-β-D-Glucuronide in aquatic ecosystems?

  • Methodological Answer : Conduct sediment-water partitioning studies using radiolabeled tracers to quantify bioavailability. For bioaccumulation, use LC-MS/MS to measure tissue concentrations in model species (e.g., Lepomis macrochirus). Environmental half-life is determined via photolysis/hydrolysis assays under simulated natural conditions. Field studies should sample both effluent-dominated streams and reference sites to avoid bias .

Q. How do stereochemical considerations influence the in vitro characterization of Norfluoxetine N-β-D-Glucuronide’s metabolic interactions?

  • Methodological Answer : Enantiomer-specific assays (e.g., chiral chromatography) reveal that (S)-norfluoxetine exhibits higher CYP3A4 induction (Imax = 2.6-fold, EC50 = 3.9 µM) than the (R)-enantiomer. Use primary hepatocyte models to assess time-dependent inhibition (TDI) kinetics, accounting for additive effects of fluoxetine and norfluoxetine enantiomers .

Q. Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on Norfluoxetine N-β-D-Glucuronide’s electroactivity in pharmacological studies?

  • Methodological Answer : Discrepancies arise from differences in electrode materials and potential windows. Glassy carbon electrodes may miss high-potential oxidation signals; switch to boron-doped diamond electrodes for broader detection ranges. Validate findings with isotopic labeling (e.g., N-deuteration) to track oxidative pathways .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)/t15?,16-,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZQMXPRYAFVRG-OJRVOLPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(CCN[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858217
Record name N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96735-72-7
Record name 1-Deoxy-1-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96735-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norfluoxetine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Norfluoxetine N-|A-D-Glucuronide
Norfluoxetine N-|A-D-Glucuronide
Norfluoxetine N-|A-D-Glucuronide
Norfluoxetine N-|A-D-Glucuronide
Norfluoxetine N-|A-D-Glucuronide
Norfluoxetine N-|A-D-Glucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.